molecular formula C12H5Br3O B12878200 3,4,9-Tribromo-dibenzofuran CAS No. 617707-47-8

3,4,9-Tribromo-dibenzofuran

Cat. No.: B12878200
CAS No.: 617707-47-8
M. Wt: 404.88 g/mol
InChI Key: GBYQYPVLPRNFEC-UHFFFAOYSA-N
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Description

3,4,9-Tribromo-dibenzofuran is a synthetic brominated derivative of the aromatic heterocycle, dibenzofuran . It is offered as a high-purity solid and serves as a valuable reference standard in scientific research. Researchers utilize this compound primarily in environmental and analytical chemistry for the identification and quantification of polybrominated dibenzofurans (PBDFs), which are contaminants of concern that can form from the thermal degradation of brominated flame retardants . In toxicological studies, brominated dibenzofurans are of significant interest due to their structural similarity to the highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans . These compounds are known to act as endocrine disruptors and may exhibit toxicity through mechanisms involving the aryl hydrocarbon receptor (AhR) signaling pathway . The specific physicochemical properties and full toxicological profile of this compound are an active area of research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-47-8

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,6,7-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-7-2-1-3-9-10(7)6-4-5-8(14)11(15)12(6)16-9/h1-5H

InChI Key

GBYQYPVLPRNFEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C(=C(C=C3)Br)Br)C(=C1)Br

Origin of Product

United States

Formation Mechanisms and Sources of Brominated Dibenzofurans

Unintentional Formation Pathways in Anthropogenic Processes

Polybrominated dibenzofurans (PBDFs) and their dioxin counterparts (PBDDs) are generated through several anthropogenic routes, primarily linked to heating and combustion. pops.intinchem.org The transformation of certain BFRs into PBDFs can occur under various thermal conditions, highlighting the widespread potential for their environmental release. cdu.edu.aunih.gov

Thermal Processes and Combustion-Related Emissions

Thermal processes are a major contributor to the formation of brominated dibenzofurans. Whenever materials containing bromine are subjected to high temperatures, such as in waste incineration or industrial operations, there is a risk of PBDF generation. cdu.edu.audiva-portal.org The efficiency of combustion plays a crucial role; incomplete or poorly controlled combustion tends to increase the formation of these hazardous compounds. nih.govresearchgate.net

Municipal solid waste incinerators (MSWIs) are a known source of PBDF emissions due to the presence of brominated materials in the waste stream. aaqr.orgnih.gov The co-incineration of municipal solid waste with materials containing BFRs can lead to the formation of a complex mixture of polybrominated and even mixed chlorinated-brominated dibenzofurans. researchgate.net While modern, well-controlled incinerators can destroy BFRs and PBDFs with high efficiency, the potential for their formation in flue gases and fly ash remains a concern. nih.govresearchgate.netacs.org

Industrial thermal operations, such as metallurgical processes, also contribute to PBDF emissions. service.gov.ukpops.int Secondary copper smelting, in particular, has been identified as a source of PBDD/F emissions. service.gov.uk Studies have shown that industrial and hazardous waste incinerators can have higher emissions compared to MSWIs, especially when electronic waste is part of the feedstock. diva-portal.org

Table 1: PBDD/F Emission Factors from Various Thermal Processes

Source Category Emission Factor (µg/t) Reference
Municipal Solid Waste Incineration (MSWI) 2.8 ± 1.7 bohrium.com
Industrial Waste Incinerators Higher than MSWI diva-portal.org
Hazardous Waste Incinerators Higher than MSWI diva-portal.org
Metallurgical Processes (Sinter Plants) 25 to 750 µg/h service.gov.uk
E-waste Open Burning Extremely high emissions diva-portal.org

The thermal degradation of brominated flame retardants is a primary pathway for the formation of PBDFs. cdu.edu.au Many BFRs, particularly polybrominated diphenyl ethers (PBDEs), are direct precursors to PBDFs. diva-portal.org The pyrolysis of these compounds, even at temperatures used in manufacturing processes like extrusion and molding (200-250°C), can generate PBDFs. aaqr.orgpops.int

Polybrominated Diphenyl Ethers (PBDEs): The pyrolysis of PBDEs is a well-established route to PBDF formation. inchem.orgnih.gov The structure of the PBDE congener, including the degree and position of bromine atoms, influences the specific PBDFs formed. nih.govacs.org Lower brominated PBDEs tend to favor transformation into PBDD/Fs, while higher brominated congeners are more likely to break at the ether bond. nih.gov The loss of a bromine or hydrogen atom from an ortho position on the PBDE molecule, followed by ring closure, is a key mechanism for PBDF production. acs.orgresearchgate.net

Polybrominated Biphenyls (PBBs): Similar to PBDEs, the pyrolysis of PBBs can also lead to the formation of PBDFs under laboratory conditions. inchem.orgnih.gov

Hexabromocyclododecane (HBCD): The co-disposal of HBCD-containing waste in municipal solid waste incinerators has been shown to increase the concentration of PBDEs and alter the distribution of PBDF homologs. bohrium.com HBCD can degrade into brominated aromatic fragments that can then contribute to the formation of PBDEs and PBDD/Fs. bohrium.com Burning materials containing HBCD can release small amounts of PBDD/Fs. pops.int

Electronic waste is a significant source of PBDFs due to the high concentration of BFRs in plastics used in electronic components. nih.gov Informal and uncontrolled e-waste recycling and dismantling activities, particularly open burning, release substantial amounts of these compounds into the environment. acs.orgnih.gov Emissions of PBDD/Fs from the thermal disposal of e-waste have been reported to be 50 to 500 times higher than those of their chlorinated counterparts (PCDD/Fs). service.gov.ukpops.int

Table 2: PBDD/F Concentrations in E-waste Recycling Site Soils

Location Concentration Range (ng/g dry weight) Reference
Agbogbloshie, Ghana (Dismantling Area) 11–1000 acs.orgnih.gov
Agbogbloshie, Ghana (Open Burning Area) 1.3–380 (PCDD/Fs) acs.orgnih.gov
Guiyu, China (Open Burning Site) ppm range (total PXDD/PXDF) dioxin20xx.org

Accidental fires in residential or commercial buildings, as well as uncontrolled burning of waste, represent significant sources of PBDF emissions. pops.intnih.gov Incomplete and uncontrolled combustion conditions favor the formation of PBDD/Fs from BFRs present in consumer products. researchgate.net This can lead to high concentrations of these compounds in fire residues, posing a risk to the environment and individuals who come into contact with them. researchgate.net

Studies of simulated small apartment fires have shown the presence of PBDFs in both the gas phase and soot. nih.gov In these scenarios, PBDFs were the predominant congeners, with 1,2,3,4,6,7,8-HpBDF being the most abundant. nih.gov The duration of temperatures around 300°C during firefighting was found to influence the levels of PBDD/Fs, with a faster temperature decrease leading to lower concentrations. nih.gov

The pyrolysis of brominated phenols, which are degradation products of some BFRs, can also lead to the formation of PBDD/Fs. cdu.edu.aumurdoch.edu.au For example, the pyrolysis of 2,6-dibromophenol (B46663) has been studied to understand the formation mechanisms of PBDD/Fs. service.gov.ukpops.int The dimerization of bromophenoxy radicals, formed during the initial pyrolysis, can lead to the formation of PBDD and PBDF precursors through O-C and C-C coupling, respectively. service.gov.ukpops.int Laboratory experiments have also demonstrated the synthesis of PBDDs through the pyrolysis of various bromophenols, such as 2-monobromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol (B41969). ee-net.ne.jp

Photolytic Degradation Pathways of Brominated Precursors

The degradation of brominated compounds through the action of light, known as photolysis, is a significant pathway for the formation of PBDFs in the environment. pops.intuea.ac.uk

When plastic materials containing BFRs like PBDEs are exposed to UV radiation from sunlight, they can undergo photolytic degradation, leading to the formation of various PBDF congeners. diva-portal.org This process is believed to start with the removal of a bromine atom from an ortho position on the PBDE molecule, followed by cyclization to form the furan (B31954) ring structure. uea.ac.uk Laboratory studies have confirmed that irradiating PBDEs with both UV light and natural sunlight results in their degradation and the formation of PBDFs. inchem.org

The efficiency of this transformation is influenced by the degree and pattern of bromine substitution on the precursor molecule. magtech.com.cn For instance, studies on various PBDE congeners (BDE-28, 47, 99, 100, 153, 183) in hexane (B92381) under UV light demonstrated their degradation. epa.gov Similarly, experiments with BDE-153, BDE-154, BDE-183, BDE-196, and the commercial mixture DE-79 under simulated and natural sunlight produced not only debrominated PBDEs but also bromophenols (BPs) in yields of 0.7–4 mass %. acs.orgnih.gov The formation of these bromophenols is significant as they can also act as precursors for PBDF formation. aaqr.org

The wavelength of UV light plays a role in the degradation process. Studies using UV-LED technology found that irradiation at 285 nm was effective for degrading various PBDE congeners in water, with degradation rates ranging from 67% to 86% in purified water and 51% to 97% in various real water samples after four hours. nih.govnih.govresearchgate.net The photolytic degradation of higher brominated PBDEs is thought to contribute to the presence of lower brominated PBDFs found in environmental samples. uea.ac.uk

Natural Occurrence Hypotheses and Research

While anthropogenic sources are predominant, there is growing evidence suggesting that some polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs, particularly those with fewer bromine atoms (mono- to penta-brominated), may have natural origins. pops.intservice.gov.uk Research points to marine environments, where organisms like algae and cyanobacteria may produce these compounds. service.gov.ukdiva-portal.org

The proposed mechanism involves the enzymatic action of bromoperoxidases, which facilitate the bromination of phenols in the presence of bromide ions, leading to the formation of bromophenols. pops.int These naturally produced bromophenols could then undergo condensation reactions to form PBDDs. pops.int For tribrominated and tetrabrominated dibenzodioxins, it is suggested that a combination of enzymatic and light-induced coupling reactions may be involved. pops.int The presence of PBDD congeners in sediment layers from the pre-industrial era supports the hypothesis of their natural formation. pops.int

Impurities and By-products in Commercial Chemical Formulations

Polybrominated dibenzofurans are known to exist as unintentional by-products in commercial BFR formulations. researchgate.netmurdoch.edu.auresearchgate.net They have been identified as impurities in technical mixtures of PBDEs, polybrominated biphenyls (PBBs), and other brominated compounds. pops.intresearchgate.net Consequently, products manufactured with these flame retardants also contain trace amounts of PBDFs. pops.int

The levels of these impurities can be significant. For example, global annual emissions of PBDFs from the production and use of PBDE mixtures were estimated to be 2300 kg in 2001. pops.int Low levels of PBDD/Fs have also been detected as impurities in other BFRs like tetrabromobisphenol A (TBBPA). pops.int The presence of these compounds as impurities means they can be released into the environment throughout the lifecycle of the products containing them. diva-portal.org

Influence of Reaction Conditions and Precursor Chemistry on Congener Formation

The specific types and quantities of PBDF congeners formed are heavily dependent on both the reaction conditions and the chemical structure of the precursor compounds. pops.intacs.orgservice.gov.uk

During thermal processes like pyrolysis and combustion, factors such as temperature, oxygen availability, and the presence of catalysts significantly influence the congener profile. pops.intaaqr.orgservice.gov.uk For instance, in the pyrolysis and combustion of TBBPA, different congeners were dominant depending on the atmosphere (nitrogen vs. air). service.gov.uk At 600°C, the combustion of TBBPA in the presence of bromine yielded PBDD/F concentrations ranging from 17.5 to 19.6 mg per kg of TBBPA, with PBDFs being formed in much higher concentrations than PBDDs. service.gov.uk

The chemical structure of the precursor is a key determinant of the reaction pathway. The thermal degradation of PBDEs readily yields PBDFs due to the existing ether linkage in the molecule, which facilitates cyclization. uea.ac.ukacs.org This is why the transformation of PBDEs to PBDFs is a dominant pathway. diva-portal.org In contrast, the formation of PBDDs from PBDEs is less favored as it requires the formation of a second ether linkage. uea.ac.uk The pyrolysis of PBBs has also been shown to produce PBDFs, with a proposed mechanism involving the attack of oxygen on the PBB compounds. nih.gov

The degree and pattern of bromination on the precursor molecule also have an effect, although one study suggests it has a minor influence on the governing mechanisms of PBDF formation from PBDEs. acs.org Research on the thermal degradation of 2,4,6-tribromophenol (2,4,6-TBP) showed that the addition of metals like copper could catalyze the formation of specific PBDD/F congeners. researchgate.netresearchgate.net

Synthesis and Chemical Transformation Studies of 3,4,9 Tribromo Dibenzofuran and Analogues

Laboratory Synthesis Methodologies for Brominated Dibenzofurans

The synthesis of specific PBDF congeners can be achieved through various laboratory methods, ranging from direct halogenation of the parent heterocycle to complex, multi-step pathways designed to ensure high regioselectivity.

Direct electrophilic bromination of dibenzofuran (B1670420) is a common method for introducing bromine atoms onto the aromatic skeleton. The outcome of the reaction is governed by the directing effects of the oxygen atom in the central furan (B31954) ring, which activates the molecule towards electrophilic attack. Substitution typically occurs preferentially at the 2, 8, 3, and 7 positions. However, controlling the precise position and degree of bromination can be challenging, often resulting in a mixture of isomers.

For instance, the reaction of dibenzofuran with elemental bromine in a solvent like glacial acetic acid can yield di-substituted products. One documented synthesis involves heating dibenzofuran with bromine to produce 2,8-dibromodibenzofuran (B157981) with a good yield. chemicalbook.com Achieving a specific tribromo- congener like 3,4,9-tribromodibenzofuran through this method would likely be difficult without separation from other isomers due to the competing reactivity of various positions on the rings. The use of a Lewis acid catalyst, such as iron(III) bromide, is a common strategy in electrophilic aromatic substitution to polarize the bromine molecule and increase its reactivity.

Starting MaterialBrominating AgentSolvent/CatalystConditionsMajor ProductYieldReference
DibenzofuranBromine (Br₂)Glacial Acetic AcidHeated at 120°C for 6 hours2,8-Dibromodibenzofuran75% chemicalbook.com

To overcome the selectivity issues of direct bromination, multi-step synthetic routes are employed to produce specific, individual PBDF congeners. diva-portal.org These methods are crucial for preparing analytical standards for environmental monitoring and toxicological testing. chromservis.eu

These routes can involve several strategies:

Synthesis from Precursors: Building the dibenzofuran skeleton from smaller, pre-brominated molecules. For example, the pyrolysis of specific bromophenols can lead to the formation of PBDFs through intermediates like brominated dihydroxybiphenyls. researchgate.net

Use of Directing or Protecting Groups: Introducing a functional group to the dibenzofuran core to direct bromination to a specific position or to block a reactive site. The functional group can then be removed in a subsequent step.

Synthesis via Intermediates: A more specialized approach involves the transformation of dibenzofuran into an intermediate with different reactivity, such as a dibenzofuran sulfone. This intermediate can then be brominated with improved regioselectivity before being converted back to the desired dibenzofuran derivative. For example, dibenzofuran can be oxidized to its sulfone, which is then brominated to yield products like 3,7-dibromo-dibenzofuran (B1583084) sulfone.

The preparation of certified standards for all 135 PBDF congeners requires highly specific total synthesis pathways starting from well-characterized intermediates to ensure isomer specificity and chemical purity above 98%. chromservis.eupops.int

Synthesis StrategyKey StepsPurposeExample ApplicationReference
Precursor SynthesisPyrolysis of ortho-hydrogen substituted bromophenols.Forms PBDFs via brominated dihydroxybiphenyl intermediates.Formation of various PBDFs depending on the starting bromophenol. researchgate.net
Sulfone Intermediate1. Oxidation of dibenzofuran to dibenzofuran sulfone.2. Bromination of the sulfone.3. Reductive desulfonylation.Improves regioselectivity of the bromination step.Synthesis of 3,7-dicyanodibenzofuran from 3,7-dibromodibenzofuran.
Ullmann CondensationCoupling of a brominated phenol (B47542) with a brominated benzene (B151609) derivative.Builds the core structure from two separate, functionalized rings.General method for synthesizing polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs. diva-portal.org

N-Bromosuccinimide (NBS) is a versatile and often preferred reagent for bromination over elemental bromine due to its milder nature and higher selectivity. researchgate.net It can be used for the selective bromination of dibenzofuran and its derivatives on the aromatic rings. epa.govajol.info The reaction's regioselectivity can be influenced by the choice of solvent and the presence of a catalyst. researchgate.net

For instance, the use of NBS in the presence of a catalyst like sulfonic-acid-functionalized silica (B1680970) has been reported as an efficient and regioselective method for the nuclear monobromination of various aromatic compounds at room temperature. researchgate.net Such catalytic systems are often heterogeneous, allowing for easy recovery and recycling of the catalyst. researchgate.net The choice of reaction conditions is critical; studies on related aromatic systems show that factors like electron-donating or electron-withdrawing groups on the ring determine whether bromination occurs on the aromatic ring (electrophilic substitution) or at a benzylic position (radical substitution). researchgate.net

Chemical Reactivity and Transformation Mechanisms

Brominated dibenzofurans can undergo various chemical transformations, which are significant for both their environmental degradation and their potential to form other halogenated compounds.

Reductive dehalogenation is a key transformation process for PBDFs, involving the removal of bromine atoms and their replacement with hydrogen. This process can decrease the toxicity of the molecule, as toxicity is often linked to the number and position of halogen substituents. rutgers.edu Aromatic carbon-bromine bonds are generally weaker than carbon-chlorine bonds, making them more susceptible to cleavage. inchem.org

This process can occur through several mechanisms:

Microbial Dehalogenation: In anoxic environments like aquatic sediments, anaerobic microorganisms can use brominated compounds as electron acceptors in a process called dehalorespiration. rutgers.eduresearchgate.net Studies have shown that microbial consortia can reductively debrominate higher brominated compounds to lesser brominated congeners. frontiersin.org For example, tetrabromobisphenol-A (TBBPA), a high-volume brominated flame retardant, can be reductively dehalogenated to bisphenol A under anaerobic conditions. rutgers.edu

Chemical Reduction: In laboratory or industrial settings, chemical reagents can be used to achieve debromination. For instance, co-pyrolysis of brominated organic compounds with hydrogen-donating polymers like polypropylene (B1209903) has been shown to be effective. researchgate.net At temperatures around 350°C, polypropylene acts as a reductive agent, leading to the formation of hydrogen bromide and debrominated organic molecules. researchgate.net

ProcessConditionsMechanismOutcomeReference
Microbial DehalogenationAnaerobic sediments, presence of dehalogenating bacteria (e.g., Dehalococcoides)Enzymatic cleavage of C-Br bond (dehalorespiration).Stepwise removal of bromine atoms, formation of lower-brominated congeners. rutgers.edufrontiersin.org
Chemical ReductionCo-pyrolysis with polypropylene at ~350°C in an inert atmosphere.Polypropylene acts as a hydrogen donor.Effective debromination, formation of HBr and debrominated organics. researchgate.net

Halogen exchange reactions involve the substitution of a bromine atom on the dibenzofuran ring with another halogen, most commonly chlorine. These reactions are environmentally significant as they can lead to the formation of mixed polybromo-chloro-dibenzofurans (PXDFs) from PBDF precursors. nih.govnih.gov

These transformations can be observed under various conditions:

Thermal Processes: During the incineration of waste containing both brominated and chlorinated materials, halogen exchange can occur. inchem.orgnih.gov PBDFs can be converted to PXDFs and eventually to fully chlorinated dibenzofurans (PCDFs) at high temperatures (e.g., 800-900°C). inchem.org

Catalytic Conditions: The presence of certain metals can catalyze halogen exchange. For example, copper(II) halides can facilitate the formation of PBDFs and PCDFs from precursors. inchem.org

Laboratory Synthesis: In a controlled setting, selective halogen-lithium exchange can be used to generate specific intermediates for further reactions. nih.gov This involves treating a dihaloarene with an organolithium reagent like n-butyllithium, which can selectively replace one halogen atom (e.g., bromine or iodine) with lithium, allowing for subsequent chemical modification at that specific site. nih.gov This highlights the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl). researchgate.net

The formation of PXDFs is a concern because these compounds can also exhibit dioxin-like toxicity, and their environmental behavior and toxicological profiles must be considered alongside their PBDF and PCDF counterparts. nih.govmdpi.com

Photolytic Stability and Reaction Kinetics in Controlled Systems

The photolytic stability of 3,4,9-tribromodibenzofuran is a critical factor in understanding its environmental persistence and transformation. Studies on related polybrominated dibenzofurans (PBDFs) indicate that these compounds undergo photolysis, particularly under UV irradiation or sunlight. inchem.org The process typically involves a stepwise reductive debromination, where bromine atoms are sequentially removed from the molecule.

For instance, the photolysis of PBDFs in organic solvents like hexane (B92381), when exposed to UV light at a wavelength of 254 nm, leads to the formation of di- and mono-bromo derivatives. The rate of photolytic degradation can be significant. For example, some highly brominated flame retardants have shown degradation half-lives ranging from minutes to hours under various UV and natural sunlight conditions. researchgate.net Specifically, the half-lives of tetradecabromodiphenoxybenzene (TDBDPB) ranged from 0.78 to 169 minutes under different UV wavelengths and 4.9 to 7.4 minutes in natural sunlight. researchgate.net

The reaction kinetics of photolytic degradation often follow first-order models. researchgate.net The rate of degradation is influenced by the solvent and the presence of other substances. For example, the presence of dissolved organic matter can affect the photolysis rates of similar compounds in aquatic environments. csbsju.edu

The photolytic degradation pathway is not limited to simple debromination. In aqueous environments, other reactions such as carbon-oxygen bond cleavage and hydroxylation can occur, leading to the formation of different photoproducts. csbsju.edu For non-chlorinated dibenzofuran, photolysis in lake water has been shown to produce 2,2′-dihydroxybiphenyl. csbsju.edu

It is important to note that the stability of these compounds increases when they are adsorbed onto particulate matter, such as incinerator soot, where they degrade much more slowly. inchem.org

Table 1: Photodegradation Half-lives of a Related Brominated Flame Retardant (TDBDPB) under Various Conditions researchgate.net

ConditionHalf-life
UV-A in solvent98 to 169 min
UV-B in solvent0.78 to 0.83 min
UV-C in solvent1.0 to 1.8 min
Natural sunlight in solvent4.9 to 7.4 min
UV-B and -C on neat powderSlower than in solution

Thermolytic Degradation Pathways and Thermal Stability

The thermal stability of dibenzofuran-based compounds is generally high, a property that is influenced by the degree and position of halogenation. mdpi.com Bromination tends to increase the thermal stability of dibenzofuran due to the electron-withdrawing effects of the bromine atoms, which increases the bond dissociation energies for the C-Br bonds. Computational studies suggest that the bond dissociation energies for C-Br bonds in brominated dibenzofurans are approximately 280 kJ/mol, indicating a reduced susceptibility to thermal degradation.

Experimental studies using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that dibenzofuran-based materials can have high decomposition temperatures. For example, certain dibenzofuran derivatives have shown decomposition temperatures (Td) ranging from 372°C to 418°C. mdpi.com Another study on a dibenzofuran-end-capped molecule reported a high decomposition temperature (Td5) of 490°C, indicating significant thermal stability. rsc.org

The thermolytic degradation of brominated compounds can lead to the formation of various products, including less brominated species and, in the presence of chlorine sources, mixed halogenated dibenzodioxins and dibenzofurans. researchgate.net At intermediate temperatures, the thermal degradation of brominated flame retardants has been observed to form brominated benzenes, brominated phenols, polybrominated dibenzodioxins (PBDDs), and polybrominated dibenzofurans (PBDFs), which are subsequently destroyed at higher temperatures (around 800°C). researchgate.net

The structure of the isomer can also influence thermal stability. Symmetric isomers of tribromo-DBF may exhibit higher thermal stability due to reduced steric strain compared to asymmetric isomers.

Table 2: Thermal Decomposition Temperatures of select Dibenzofuran Derivatives

CompoundDecomposition Temperature (Td)Reference
mDBF~380 °C mdpi.com
bDBF~372 °C mdpi.com
tDBF~418 °C mdpi.com
4DBFHPB490 °C (Td5) rsc.org

Environmental Transport, Distribution, and Biogeochemical Transformations of Brominated Dibenzofurans

Environmental Distribution and Inter-Media Partitioning

The environmental distribution of 3,4,9-Tribromo-dibenzofuran is governed by its physicochemical properties, which dictate its movement and partitioning between air, water, soil, and sediments. As with other polybrominated compounds, its environmental fate is a complex interplay of transport phenomena and partitioning equilibria.

Transport and Distribution between Air, Water, Sediments, and Soil

Polybrominated dibenzofurans are known to enter the environment through various pathways, including industrial emissions and combustion processes. Once released, their distribution across different environmental compartments is largely influenced by their degree of bromination.

Atmospheric transport is a significant route for the widespread dispersal of PBDFs. These compounds can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. The partitioning between these two phases is dependent on the specific congener and ambient temperature. For PBDFs, it is expected that with an increasing number of bromine atoms, the compound will have a higher affinity for particulate matter. This association with airborne particles allows for long-range transport and subsequent deposition into terrestrial and aquatic ecosystems.

In aquatic systems, the behavior of compounds like this compound is dictated by their low water solubility and high hydrophobicity. Consequently, they tend to partition from the water column to sediments. Studies on related polybrominated diphenyl ethers (PBDEs) have shown that higher brominated congeners exhibit a strong tendency to accumulate in sediments, which can then act as long-term reservoirs for these pollutants. researchgate.net Resuspension of sediments due to natural events or human activities can reintroduce these compounds into the water column.

In the terrestrial environment, this compound is expected to bind strongly to soil organic matter due to its hydrophobic nature. This binding reduces its mobility and bioavailability in the soil column. The extent of this binding is influenced by soil properties such as organic carbon content and particle size distribution.

Sorption and Desorption Dynamics in Environmental Matrices

Sorption of hydrophobic compounds to soil and sediment is primarily driven by partitioning into the organic carbon fraction of the solid matrix. cabidigitallibrary.orgresearchgate.net The strength of this interaction is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For a compound like this compound, a high Koc value is anticipated, indicating strong sorption to organic-rich matrices.

The sorption process can be complex and may involve both rapid and slow phases. nih.gov Fast sorption is often attributed to surface interactions, while slower sorption may involve diffusion into the intra-particle organic matter. The desorption process is often hysteretic, meaning that the compound is more strongly retained by the solid phase than predicted by equilibrium sorption models. This can lead to the long-term sequestration of the compound in soils and sediments, making it less available for degradation or uptake by organisms.

The characteristics of the environmental matrix, such as pH and the presence of dissolved organic matter (DOM), can also influence sorption. nih.gov For instance, DOM can compete for sorption sites or form soluble complexes with hydrophobic compounds, potentially increasing their mobility.

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including phototransformation and microbial degradation.

Phototransformation Processes and Environmental Kinetics

Phototransformation, or degradation by sunlight, is a potential removal pathway for PBDFs in the environment, particularly in the atmosphere and surface waters. The process typically involves the reductive debromination of the molecule, where bromine atoms are sequentially removed.

While specific kinetic data for this compound are scarce, studies on other PBDFs and related compounds suggest that the rate of phototransformation is influenced by the number and position of the bromine substituents and the environmental medium. Photodegradation is generally more efficient for higher brominated congeners. The process can lead to the formation of less brominated dibenzofurans, which may have different toxicity and environmental fate characteristics.

Environmental Occurrence and Congener Profiling of 3,4,9 Tribromo Dibenzofuran

Occurrence in Diverse Environmental Compartments

PBDFs, as a class of compounds, have been detected in a wide array of environmental matrices, indicating their widespread distribution. inchem.org The primary sources of these contaminants are linked to the production, use, and disposal of brominated flame retardants (BFRs), which are incorporated into numerous consumer and industrial products. researchgate.netinchem.org

Polybrominated dibenzofurans have been identified in various atmospheric samples. inchem.org Their presence in ambient air and airborne dust suggests that atmospheric transport is a significant pathway for their distribution. inchem.orgdiva-portal.org

Flue Gas: Emissions from industrial thermal processes, such as waste incineration, are a known source of PBDFs. pops.int For instance, tribromodibenzofurans (triBDFs) were tentatively identified in the flue gas from a municipal waste incinerator. who.int The combustion of materials containing brominated flame retardants can lead to the formation and release of these compounds. researchgate.net

Ambient and Indoor Air: PBDFs have been detected in both ambient and indoor air. inchem.org A screening study in the Nordic countries detected various brominated flame retardants and related compounds in air samples, highlighting the potential for atmospheric long-range transport. diva-portal.org The presence of PBDFs in indoor air is often linked to the off-gassing from consumer products containing BFRs. greenpeace.to

The aquatic environment is another significant reservoir for PBDFs. inchem.org These compounds can enter waterways through various pathways, including industrial effluents and runoff. pops.intnih.gov

Water and Sediments: PBDFs have been detected in water and sediment samples. inchem.org Their hydrophobic nature leads to their partitioning from the water column and accumulation in sediments. nih.gov Studies have shown that sediments can act as a long-term sink for these persistent organic pollutants.

Sewage Sludge: Sewage sludge is also a known matrix for the accumulation of PBDFs, reflecting the chemicals that enter the wastewater system from domestic and industrial sources. inchem.org

Terrestrial environments are widely contaminated with PBDFs, originating from atmospheric deposition and the degradation of products containing BFRs. inchem.org

Soil: Soil contamination with PBDFs has been documented, particularly in areas with high industrial activity or informal e-waste recycling. pops.intresearchgate.net The deposition of soil particles onto vegetation is a significant route of contamination for residential areas. nih.gov

Indoor Dust: Indoor dust is a significant reservoir for many semi-volatile organic compounds, including PBDFs. semanticscholar.orgmdpi.com The breakdown of consumer products like electronics and furniture that contain BFRs releases these chemicals into the indoor environment, where they accumulate in dust. greenpeace.toresearchgate.net

Fire Residues: Fires, both accidental and experimental, involving materials treated with BFRs are a known source of PBDFs. inchem.org The thermal degradation of these flame retardants can lead to the formation of a complex mixture of brominated and chlorinated dibenzofurans. researchgate.net

The primary source of PBDFs in the environment is their presence as impurities or degradation products in commercial BFR formulations and the products they are used in. researchgate.netinchem.org

Flame Retardants and Polymers: PBDFs can be present as byproducts in commercial BFR mixtures, which are then incorporated into various polymers used in electronics, textiles, and furniture. inchem.orgpops.int

Fly Ash and Soot: Fly ash and soot from incineration processes are significant matrices for PBDFs. inchem.orgpops.int These particles can adsorb the compounds and facilitate their long-range transport in the atmosphere.

Electronic Waste (E-waste): The informal recycling and open burning of electronic waste is a major source of PBDF emissions. pops.intpops.int The high concentration of BFRs in e-waste plastics leads to the formation of significant quantities of PBDFs during thermal processing. researchgate.neteawag.ch

Congener-Specific Analysis and Profile Characterization

The analysis of PBDFs is complex due to the large number of possible congeners and the need for highly sensitive analytical techniques. inchem.orgpops.int

The detection and quantification of specific tribromodibenzofuran isomers require sophisticated analytical methods, typically involving high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). epa.gov This allows for the separation and identification of individual congeners, which is crucial as the toxicity of PBDFs can vary significantly between different isomers. epa.govnih.gov

Recent studies have focused on developing methods for the congener-specific analysis of PBDFs in various environmental and biological matrices. uib.noresearchgate.net For example, a study on the metabolism of brominated dibenzofurans in mice investigated the uptake, distribution, and elimination of specific isomers, including 2,3,8-tribromodibenzofuran. nih.govsemanticscholar.orgresearchgate.net These types of studies are essential for understanding the environmental fate and potential risks associated with specific congeners like 3,4,9-tribromodibenzofuran.

Table 1: Environmental Occurrence of Tribromodibenzofurans

Environmental Compartment Specific Matrix Finding
Atmospheric Flue Gas Tribromodibenzofurans (triBDFs) were tentatively identified in flue gas from a municipal waste incinerator. who.int
Ambient Air PBDFs, the class of compounds including tribromodibenzofurans, have been detected in ambient air. inchem.org
Indoor Air The presence of PBDFs in indoor air is often linked to consumer products containing BFRs. greenpeace.to
Aquatic and Sediment Water and Sediments PBDFs have been found in water and sediment samples, with sediments acting as a long-term sink. inchem.org
Sewage Sludge Sewage sludge is a known matrix for the accumulation of PBDFs. inchem.org
Terrestrial Soil Soil contamination with PBDFs is documented, especially near industrial and e-waste sites. pops.intresearchgate.net
Indoor Dust Indoor dust is a significant reservoir for PBDFs released from consumer goods. semanticscholar.orgmdpi.com
Fire Residues Fires involving materials with BFRs are a source of PBDFs. inchem.org
Products and Waste Electronic Waste Informal recycling and burning of e-waste is a major source of PBDF emissions. pops.intpops.int

Spatial and Temporal Trends in Environmental Concentrations of Brominated Dibenzofurans

The environmental concentrations of polybrominated dibenzofurans (PBDFs) and their dioxin counterparts (PBDDs) have shown increasing trends in various environmental matrices, which is correlated with the production and use of brominated flame retardants (BFRs). pops.int These compounds are found globally in air, soil, sediments, and biota. diva-portal.org

Spatial Trends:

Spatially, the highest concentrations of PBDD/Fs are typically found in areas with significant industrial activity, particularly those related to electronic waste (e-waste) recycling and disposal. pops.intdiva-portal.org For instance, soils from e-waste open burning sites in Ghana have shown PBDD/F concentrations ranging from 83 to 3804 ng/g. pops.int In Sweden, elevated levels have been observed in urban environments and near recycling facilities, especially after incidents like accidental fires. diva-portal.org Marine environments also exhibit spatial variations. A study in Tokyo Bay revealed a decreasing trend of PBDF concentrations in surface sediments from the head to the mouth of the bay, mirroring the distribution of polybrominated diphenyl ethers (PBDEs). nih.gov This suggests that industrial and urban runoff are significant sources. Conversely, PBDD levels in the same study were more uniform across the bay. nih.gov In the Canadian Arctic, the spatial trends of PBDEs, which are precursors to PBDFs, show higher concentrations in organisms from East Greenland and Svalbard, indicating long-range atmospheric and oceanic transport from western Europe and eastern North America. researchgate.net

Temporal Trends:

Temporal trend studies using sediment cores and archived biological samples have provided valuable insights into the historical contamination patterns of brominated dibenzofurans. A study of sediment cores from Tokyo Bay, covering the period from 1895 to 2000, showed that PBDF and PBDE concentrations began to increase dramatically after the 1960s, peaking in the late 1990s. nih.gov This timeline corresponds with the increased global production of technical PBDE mixtures. nih.govresearchgate.net A similar trend was observed in archived mussels from the Seine estuary in France, where BDE concentrations increased exponentially from 1982 to 1993, leveled off around the turn of the century, and then started to decline after 2002, likely due to regulations on PBDE use. ifremer.fr In the Pacific coast of Canada, PBDE levels in seabird eggs increased until about 2000 and then decreased, reflecting the phase-outs and regulations of PBDEs in North America. nih.gov In contrast, PBDD levels in the Tokyo Bay sediment cores showed minimal fluctuation over the past century, with some congeners even being detected in layers from the pre-industrial era, suggesting potential natural formation. nih.gov

Table 1: Spatial and Temporal Trends of Brominated Dibenzofurans in Various Environmental Matrices

LocationMatrixPeriodKey FindingsReference
Tokyo Bay, JapanSediment Cores1895-2000PBDF concentrations increased significantly after the 1960s, peaking in the late 1990s. PBDD levels showed little fluctuation. nih.gov
Seine Estuary, FranceArchived Mussels1982-2002Exponential increase in BDE concentrations until 1993, followed by a leveling off and subsequent decline after 2002. ifremer.fr
Pacific Coast, CanadaSeabird Eggs1990-2011PBDE levels increased until ~2000 and then decreased. nih.gov
GhanaSoil (e-waste sites)RecentHigh PBDD/F concentrations (83–3804 ng/g). pops.int
SwedenSoil and Lake SedimentsRecentHigher levels in urban and PBDE-exposed areas, dominated by PBDFs. diva-portal.org
Canadian ArcticBiotaRecentIncreasing levels of some PBDE congeners, with highest concentrations in East Greenland and Svalbard. researchgate.net

Comparative Analysis of Brominated and Mixed Halogenated Dibenzofuran (B1670420) Congener Patterns

The congener profiles of brominated dibenzofurans (PBDFs) and mixed halogenated dibenzofurans (PXDFs), which contain both bromine and chlorine atoms, provide fingerprints that can help in source apportionment and understanding their environmental fate. pops.int

Brominated Dibenzofuran (PBDF) Congener Patterns:

The congener profiles of PBDFs in environmental samples are often dominated by specific congeners depending on the source. In environments impacted by commercial PBDE mixtures, the PBDF profile is typically dominated by higher brominated congeners. pops.intnih.gov For example, a study in Tokyo Bay found a significant positive correlation between the predominant PBDF congener, 1,2,3,4,6,7,8-HpBDF, and BDE-209, a major component of the DecaBDE technical mixture. nih.gov In contrast, biota samples can show different profiles due to selective uptake, metabolism, and degradation. nih.gov For instance, in UK shellfish, PBDFs were generally more prevalent and at higher concentrations than PBDDs. nih.gov However, 2,3,7-Tribromodibenzodioxin (2,3,7-TriBDD) was the dominant PBDD/F congener in some species like oysters, which may reflect specific bioaccumulation or metabolic pathways. nih.gov In some cases, lower brominated congeners are more prominent in biota. scispace.com

Mixed Halogenated Dibenzofuran (PXDF) Congener Patterns:

Mixed halogenated dibenzofurans (PXDFs) and their dioxin counterparts (PXDDs) are formed in thermal processes where both brominated and chlorinated precursors are present, such as waste incineration and metal smelting. service.gov.uk The number of theoretically possible PXDF congeners is vast (3050). food.gov.uk

In general, the concentrations of PXDFs in environmental and food samples are lower than their chlorinated (PCDFs) and brominated (PBDFs) analogs. food.gov.uk A UK survey on various food items found that the frequency and magnitude of detection for halogenated compounds generally followed the order: biphenyls > furans > dioxins. food.gov.uk Within the furan (B31954) group, the occurrence of PXDFs was generally lower than PCDFs but higher than PBDFs. food.gov.uk

When comparing the congener patterns, it has been observed that for both chlorinated and brominated furans in food, the congener with the 2,3,4,7,8-substitution pattern for penta-halogenated furans is often more abundant than the 1,2,3,7,8-pattern. food.gov.uk This suggests some similarities in the formation and bioaccumulation pathways.

Table 2: Comparison of Congener Profiles in Different Environmental Samples

Sample TypeDominant Halogenated GroupKey Congener Profile CharacteristicsReference
Sediment (Tokyo Bay)PBDFsDominated by 1,2,3,4,6,7,8-HpBDF, correlated with BDE-209. nih.gov
Shellfish (UK)PBDFsPBDFs generally higher than PBDDs. 2,3,7-TriBDD was a predominant PBDD/F congener in some species. nih.gov
Food (UK)PCDFs > PXDFs > PBDFs (in terms of frequency/magnitude)For penta-halogenated furans, the 2,3,4,7,8-substitution pattern is more abundant than the 1,2,3,7,8-pattern for both PBDfs and PCDFs. food.gov.uk
Food (UK)PCDFs (in terms of TEQ)Brominated congeners contributed ≤10% and mixed halogenated congeners ≤1% to the total TEQ. food.gov.uk

Bioaccumulation and Toxicokinetics of Brominated Dibenzofurans in Non Human Organisms

Bioaccumulation Potential in Aquatic and Terrestrial Biota

The tendency of a chemical to accumulate in an organism is known as bioaccumulation. For compounds like PBDFs, this is a significant concern due to their persistence in the environment.

Specific studies on the uptake and accumulation of 3,4,9-tribromo-dibenzofuran in fish and marine mammals are scarce. However, general principles suggest that these organisms can accumulate PBDFs from their environment and diet. nih.govvliz.be Marine mammals, being at the top of many marine food webs, can be particularly vulnerable to the biomagnification of persistent organic pollutants. vliz.beospar.org The process of biomagnification results in higher concentrations of a substance in organisms at higher trophic levels. nih.gov For other halogenated compounds, the degree of accumulation and mother-to-calf transfer in marine mammals has been observed to be influenced by the number of halogen atoms on the molecule. mdpi.com

Direct research on the bioaccumulation of this compound in invertebrate species like earthworms has not been identified. However, earthworms are common model organisms for studying the bioaccumulation of soil contaminants. frontiersin.org They can absorb chemicals through their skin and by ingesting contaminated soil particles. clu-in.org The amount of a substance that accumulates in an earthworm from the soil is often expressed as a biota-sediment accumulation factor (BSAF). frontiersin.org For other organic contaminants, factors such as the organic carbon content of the soil and the lipophilicity of the chemical play a crucial role in determining the extent of bioaccumulation. clu-in.org

Several factors inherent to the chemical and the environment influence the bioaccumulation potential of brominated dibenzofurans.

Lipophilicity : The affinity of a chemical for fats and oils, known as lipophilicity, is a primary determinant of its tendency to bioaccumulate. up.pt Highly lipophilic compounds are readily stored in the fatty tissues of organisms, leading to their retention and accumulation. up.ptapi.org

Molecular Structure : The specific arrangement and number of bromine atoms on the dibenzofuran (B1670420) ring system significantly affect a compound's environmental persistence and bioaccumulation. nih.govresearchgate.net The substitution pattern influences how a molecule is recognized and processed by metabolic enzymes. nih.govsciprofiles.com For instance, studies on other brominated dibenzofuran congeners have shown that those without bromine atoms in the 2,3,7, and 8 positions are often metabolized and eliminated more rapidly than their 2,3,7,8-substituted counterparts. nih.govresearchgate.net The rate of elimination is generally inversely related to the compound's lipophilicity for nonpolar compounds that are not easily biotransformed. api.org

Absorption, Distribution, Metabolism, and Excretion (ADME) in Laboratory Animal Models

ADME studies investigate how a substance is absorbed into the body, where it is distributed, how it is chemically changed (metabolized), and how it is removed. srce.hrcriver.com These studies are often conducted in laboratory animal models to predict the behavior of chemicals in other organisms. cn-bio.comgenoskin.com

While specific data for this compound are unavailable, studies on the closely related congener, 2,3,8-tribromo-dibenzofuran (2,3,8-TrBDF), in mice provide valuable insights. nih.govresearchgate.netsciprofiles.com As a non-2,3,7,8-substituted PBDF, 2,3,8-TrBDF exhibits distinct toxicokinetic behavior compared to its 2,3,7,8-substituted relatives. nih.govresearchgate.net

In oral exposure experiments with C57BL/6J mice, 2,3,8-TrBDF was very poorly retained in the liver. nih.govresearchgate.net One day after administration, less than 0.01% of the administered dose was found in the liver, indicating low absorption and/or very rapid elimination. nih.govsciprofiles.com In contrast, 2,3,7,8-substituted congeners showed much higher hepatic uptake, ranging from 29% to 42% of the administered dose. nih.gov The partitioning of 2,3,8-TrBDF into the brain and plasma was also extremely low. nih.govresearchgate.net This poor uptake and retention suggest a low potential for bioaccumulation for this specific non-2,3,7,8-substituted tribrominated isomer. nih.gov

Table 1: Tissue Distribution of Brominated Dibenzofuran Congeners in Mice (% of Administered Dose)

Compound Liver Brain Plasma
2,3,8-TrBDF <0.01% <0.05% <0.5%
2,3,7,8-TeBDF 33% <0.05% <0.5%
1,2,3,7,8-PeBDF 29% <0.05% <0.5%
2,3,7-TrBCDF 42% <0.05% <0.5%

Data derived from studies on C57BL/6J mice. nih.govresearchgate.net

The metabolism of a compound is a key factor in its persistence and toxicity. For brominated dibenzofurans, metabolic pathways can include the addition of hydroxyl (-OH) groups (hydroxylation) and the removal of bromine atoms (debromination).

Elimination Kinetics and Half-lives in Controlled Animal Experiments

The persistence of a chemical in an organism is a key determinant of its potential for bioaccumulation and toxicity. This is often quantified by its elimination half-life (t½), the time required for the concentration of the substance to decrease by half. Controlled studies in laboratory animals have provided valuable data on the elimination kinetics of various PBDF congeners.

A 2024 study using C57BL/6J mice investigated the toxicokinetics of several brominated dibenzofurans following oral exposure. The results showed that all tested 2,3,7,8-substituted compounds were eliminated from the liver following first-order kinetics. nih.gov The elimination half-times varied depending on the congener, with 2,3,7-tribromo-8-chloro-dibenzofuran (TrBCDF) having a half-life of 5.6 days, 2,3,7,8-tetrabromo-dibenzofuran (TeBDF) a half-life of 8.8 days, and 1,2,3,7,8-pentabromo-dibenzofuran (PeBDF) showing the slowest elimination with a half-life of 13 days. nih.govresearchgate.net In contrast, the non-2,3,7,8-substituted congener, 2,3,8-tribromo-dibenzofuran (TrBDF), was eliminated much more rapidly. nih.govresearchgate.net

Studies in rats have also been conducted, primarily on the tetrachlorinated and tetrabrominated congeners. The elimination half-life for 2,3,7,8-tetrabromo-dibenzo-p-dioxin (TeBDD) in rat liver and adipose tissue was estimated to be 17 days and 58 days, respectively. pops.int While there are differences in early retention, the half-lives of 2,3,7,8-TeBDF and its chlorinated analogue, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), in the liver are comparable. pops.int However, 2,3,7,8-TeBDF appears to be significantly more resistant to metabolism than 2,3,7,8-TCDF, which has a half-life of less than two days in rats and mice, resulting in a longer half-life for the brominated form. pops.int

The available toxicokinetic information for PBDDs and PBDFs generally indicates properties comparable with their chlorinated counterparts regarding tissue distribution, metabolism, and excretion. nih.govamazonaws.com

Interactive Table: Elimination Half-Lives of Brominated Dibenzofurans in Animal Experiments

CompoundAnimal ModelTissue/CompartmentHalf-Life (t½)Source
2,3,7,8-Tetrabromo-dibenzo-p-dioxin (TeBDD)RatLiver17 days pops.int
2,3,7,8-Tetrabromo-dibenzo-p-dioxin (TeBDD)RatAdipose Tissue58 days pops.int
2,3,7-Tribromo-8-chloro-dibenzofuran (TrBCDF)MouseLiver5.6 days nih.gov, pops.int
2,3,7,8-Tetrabromo-dibenzofuran (TeBDF)MouseLiver8.8 days nih.gov, researchgate.net
1,2,3,7,8-Pentabromo-dibenzofuran (PeBDF)MouseLiver13 days nih.gov, pops.int
2,3,8-Tribromo-dibenzofuran (TrBDF)MouseLiverRapid (Two-phase kinetics) nih.gov, researchgate.net

Influence of Bromine Substitution Pattern on Toxicokinetic Parameters

The toxicokinetic behavior of PBDFs is strongly influenced by the number and position of bromine atoms on the dibenzofuran structure. This structure-activity relationship is a critical factor in determining their persistence and bioaccumulation potential. nih.gov

A primary determinant of a PBDF congener's persistence is whether it is substituted at the lateral 2, 3, 7, and 8 positions. Congeners with this substitution pattern are more likely to be retained in tissues and exhibit dioxin-like toxicity. nih.govamazonaws.com A study in mice demonstrated this principle clearly: 2,3,7,8-substituted PBDFs accumulated significantly in the liver, whereas the non-2,3,7,8-substituted 2,3,8-TrBDF was poorly retained and rapidly eliminated. nih.govresearchgate.net This is because the lateral positions are less accessible to metabolic enzymes, such as cytochrome P450. nih.gov In fish, PBDDs with unsubstituted vicinal (adjacent) positions are also less strongly retained than other congeners. pops.intdiva-portal.org

The degree of bromination also affects toxicokinetic parameters. In the same mouse study, the hepatic uptake of 2,3,7,8-substituted dibenzofurans decreased as the number of bromine substitutions increased. nih.govresearchgate.net Conversely, the elimination half-life from the liver increased with the number of bromine atoms, from 5.6 days for a tribromo-chloro congener to 13 days for a pentabromo congener. nih.govresearchgate.net This suggests that while higher bromination may reduce initial uptake, it increases persistence within the body.

Biomagnification within Environmental Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Chemicals that are persistent, bioaccumulative, and lipophilic (fat-soluble) are most likely to biomagnify. While specific studies on the biomagnification of this compound are lacking, the properties of PBDFs and findings for related compounds suggest a potential for trophic magnification.

The potential for biomagnification can be quantified using the trophic magnification factor (TMF), which describes the average rate of concentration increase per trophic level. Studies on other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), consistently show biomagnification in both aquatic and terrestrial food webs. researchgate.netnih.govnih.gov For example, TMFs for the sum of PBDEs in predatory bird food chains have been reported to range from 2 to 34. nih.gov In a marine food web in Sydney Harbour, the TMF for the sum of PBDEs was 3.9. researchgate.net

The process is complex and can be influenced by the organism's metabolic capacity. nih.govresearchgate.net For instance, no biomagnification of PBDEs was observed in a small rodent-fox food chain, likely due to the fox's high metabolic capacity for such compounds. nih.gov Nevertheless, the detection of PBDD/Fs in top predators and the known behavior of structurally similar compounds strongly suggest that they are subject to biomagnification in environmental food webs. pops.intdiva-portal.orgbohrium.com

Advanced Analytical Methodologies for Brominated Dibenzofuran Research

Sample Preparation Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 3,4,9-Tribromo-dibenzofuran is the preparation of the sample. This process is designed to isolate the target analyte from the complex sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

Sampling Strategies for Diverse Environmental and Biological Samples

The approach to sampling is dictated by the nature of the matrix being investigated. For environmental samples, this includes air, water, soil, and sediment, while biological samples can range from tissues and blood to milk. researchgate.net

Air Sampling: Given that polyhalogenated dibenzo-p-dioxins and dibenzofurans can exist in both gaseous and particle-adsorbed phases in the ambient air, a combination of a filter and a polyurethane foam (PUF) plug is typically used for collection. nih.gov This ensures that both phases are captured for a comprehensive analysis. nih.gov

Water and Aqueous Samples: The analysis of these samples is critical for understanding the environmental transport of brominated dibenzofurans.

Soil, Sediment, and Sewage Sludge: These matrices can act as sinks for persistent organic pollutants. Sampling strategies must account for the heterogeneous nature of these materials to obtain a representative sample.

Biological Matrices: The collection of samples such as human milk, blood/plasma, various tissues, and fish is vital for assessing human exposure and bioaccumulation. researchgate.net

A typical sample preparation set may consist of multiple test samples, a field blank, a method blank, and a matrix spike to ensure quality control throughout the process. nih.gov

Extraction Methods (e.g., Solvent Extraction)

Once a sample is collected, the target compound, this compound, must be extracted from the matrix. Solvent extraction is a commonly employed technique. The choice of solvent is critical and depends on the sample matrix and the physicochemical properties of the analyte. For instance, in air sampling analysis, the filter and the PUF are often combined for extraction. nih.gov After extraction, the sample is typically spiked with 13C12-labeled internal standards and concentrated for further analysis. nih.gov

Sample MatrixTypical Extraction Solvents
Air (Filter/PUF)Toluene
Soil/SedimentToluene, Hexane (B92381)/Acetone
Biological TissueHexane/Dichloromethane

Multi-Stage Sample Clean-up and Fractionation Procedures

Following extraction, the sample extract contains the analyte of interest along with a variety of other co-extracted compounds that can interfere with the final analysis. Therefore, a multi-stage clean-up and fractionation procedure is necessary to purify the sample. nih.gov

This process often involves multiple steps using different chromatographic materials to separate the brominated dibenzofurans from other classes of compounds. Common techniques include:

Acid/Base Washing: To remove acidic and basic interferences.

Alumina Column Chromatography: Effective for removing certain classes of interfering compounds.

Carbon Column Chromatography: This is a powerful technique for isolating planar molecules like dibenzofurans from non-planar compounds. The column can be washed with different solvents in the forward direction and then back-flushed with an aromatic solvent to elute the target compounds.

Silica (B1680970) Gel Chromatography: Often modified with sulfuric acid or potassium hydroxide to remove specific types of interferences.

The combination and sequence of these clean-up steps are tailored to the specific sample matrix and the analytical requirements.

Chromatographic Separation Technologies

After the extensive sample preparation process, the purified extract is ready for instrumental analysis. Chromatographic techniques are employed to separate the different congeners of brominated dibenzofurans before their detection and quantification.

Gas Chromatography (GC) Optimization for Congener Resolution

High-resolution gas chromatography (HRGC) is the cornerstone for the separation of individual polybrominated dibenzo-p-dioxin (PBDD) and dibenzofuran (B1670420) (PBDF) congeners. epa.gov The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the inside of a long, narrow capillary column.

Key aspects of GC optimization include:

Column Selection: Non-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, are commonly used. The length, internal diameter, and film thickness of the column are critical parameters that affect the resolution.

Temperature Programming: A carefully controlled temperature program for the GC oven is essential to achieve the separation of the numerous congeners. Brominated dibenzofurans have significantly higher retention times and elution temperatures compared to their chlorinated counterparts.

Injection Technique: Splitless or on-column injection techniques are typically recommended to ensure the efficient transfer of the analytes onto the column.

The goal of GC optimization is to achieve baseline separation of the target congener, this compound, from other isomers and potentially interfering compounds.

GC ParameterTypical Condition
Column TypeDB-5MS or similar
Column Length30-60 meters
Carrier GasHelium
Injection ModeSplitless
DetectorHigh-Resolution Mass Spectrometer (HRMS)

Liquid Chromatography (LC) Applications for Polar Metabolites

While GC is the preferred method for the analysis of the parent brominated dibenzofuran compounds, liquid chromatography (LC) is particularly useful for the analysis of their polar metabolites, such as hydroxylated brominated dibenzofurans. These metabolites are often formed in biological systems as a result of metabolic processes.

The polarity of these metabolites makes them less suitable for direct GC analysis without derivatization. LC, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful tool for their direct analysis.

Reversed-Phase LC: This is the most common LC mode used, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve the separation of various metabolites.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds. When coupled with a tandem mass spectrometer, it allows for highly selective and sensitive detection of the target metabolites.

The development of LC-MS methods has been crucial in advancing the understanding of the biotransformation and potential health effects of brominated dibenzofurans.

Mass Spectrometric Detection and Quantification

The accurate detection and quantification of specific brominated dibenzofuran congeners, such as this compound, are critical for understanding their environmental fate and toxicological significance. Mass spectrometry serves as the cornerstone for these analyses, offering unparalleled sensitivity and specificity.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound in complex environmental matrices. Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This accuracy allows for the determination of the elemental composition of an ion, which is crucial for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass of its molecular ion ([M]⁺) can be calculated based on the precise masses of its constituent atoms. This calculated mass is then compared to the experimentally measured mass. A close agreement between the theoretical and measured mass provides a high degree of confidence in the compound's identification.

PropertyValue
Chemical Formula C₁₂H₅⁷⁹Br₂⁸¹BrO
Monoisotopic Mass 403.7863 u
Typical HRMS Instrument Time-of-Flight (TOF) or Orbitrap
Required Mass Accuracy < 5 ppm

This table is interactive. You can sort and filter the data.

While HRMS provides strong evidence for the elemental composition of this compound, tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation. In an MS/MS experiment, the molecular ion of the target compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure.

For polybrominated dibenzofurans, the fragmentation patterns typically involve the sequential loss of bromine atoms and carbon monoxide (CO). The specific fragmentation pathway and the relative abundances of the fragment ions can help to confirm the identity of the congener.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)
403.8Loss of Br324.9
324.9Loss of Br246.0
246.0Loss of Br167.1
324.9Loss of CO296.9

This table is interactive. You can sort and filter the data.

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of trace-level environmental contaminants like this compound. nih.govalsglobal.com This method involves the addition of a known amount of an isotopically labeled version of the target analyte, known as a surrogate standard, to the sample prior to extraction and analysis. alsglobal.com

The surrogate standard is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes, such as Carbon-13 (¹³C). Because the surrogate standard behaves identically to the native analyte during sample preparation and analysis, any losses of the analyte during these steps will be mirrored by losses of the surrogate standard. By measuring the ratio of the native analyte to the surrogate standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, correcting for any analytical variability.

AnalyteSurrogate StandardRationale
This compound¹³C₁₂-3,4,9-Tribromo-dibenzofuranChemically identical, allowing for accurate correction of matrix effects and recovery losses.
Differentiated by mass in the mass spectrometer.

This table is interactive. You can sort and filter the data.

The analysis of this compound typically follows a standardized protocol designed for the detection and quantification of polybrominated diphenyl ethers (PBDEs) and polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs). A generalized workflow includes:

Sample Extraction: The compound is extracted from the sample matrix (e.g., soil, sediment, biological tissue) using an appropriate solvent system, often with techniques like Soxhlet extraction or pressurized liquid extraction.

Sample Cleanup: The raw extract is subjected to a multi-step cleanup process to remove interfering co-extracted compounds. This typically involves column chromatography with various sorbents like silica gel, alumina, and activated carbon.

Instrumental Analysis: The cleaned extract is analyzed by gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS). The gas chromatograph separates the different congeners, and the HRMS provides sensitive and specific detection and quantification.

Data Analysis: The concentration of this compound is calculated using the isotope dilution method, with confirmation of its identity based on accurate mass, retention time, and isotopic ratio.

Bioanalytical Screening Methods

While instrumental analysis provides precise quantification, bioanalytical methods offer a complementary approach to assess the potential biological activity of compounds like this compound.

The Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR CALUX) bioassay is a cell-based method used to screen for compounds that can activate the Aryl hydrocarbon Receptor (AhR). nih.govnih.govdioxins.com The AhR is a key protein involved in mediating the toxic effects of dioxin-like compounds. Activation of the AhR signaling pathway is a primary mechanism of toxicity for many halogenated aromatic hydrocarbons. dioxins.com

In the DR CALUX bioassay, cells have been genetically modified to produce the enzyme luciferase when a compound binds to and activates the AhR. nih.govdioxins.com The amount of light produced is proportional to the AhR-agonist activity of the compound. This allows for the assessment of the "dioxin-like" potential of a chemical or an environmental extract. While specific data for this compound is not widely available, its structural similarity to other brominated and chlorinated dibenzofurans suggests it may exhibit AhR agonist activity.

Compound ClassAhR Agonist ActivityDR CALUX Response
Polychlorinated Dibenzofurans (PCDFs)HighStrong induction of luciferase expression
Polybrominated Dibenzofurans (PBDFs)VariableInduction of luciferase expression, potency depends on congener
Polychlorinated Biphenyls (PCBs)Variable (dioxin-like congeners)Induction of luciferase expression by dioxin-like PCBs

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A positive response in the DR CALUX bioassay for this compound would indicate its potential to elicit dioxin-like toxic effects, warranting further investigation and prioritization for more detailed toxicological studies.

Integration of Bioassays with Instrumental Analysis for Emerging Risk Identification

The identification of emerging risks associated with brominated dibenzofurans, including congeners like this compound, necessitates a multifaceted analytical approach. Relying solely on traditional instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS), may not fully capture the toxicological potential of complex environmental mixtures. This is because the biological effect of these compounds is not solely dependent on their concentration but also on their specific structure and interaction with biological receptors, such as the Aryl hydrocarbon receptor (AhR). The integration of bioassays with instrumental analysis provides a more comprehensive assessment of the risks posed by these compounds.

One of the most widely used bioassays for this purpose is the Dioxin-Responsive Chemical-Activated Luciferase gene Expression (DR CALUX®) bioassay. This in vitro cell-based assay utilizes genetically modified cells that produce luciferase, a light-emitting enzyme, upon activation of the AhR by dioxin-like compounds. The amount of light produced is proportional to the total dioxin-like activity of the sample, which is then expressed in terms of Bioanalytical Equivalents (BEQs) relative to a reference compound, typically 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

The key advantage of this integrated approach lies in its ability to detect the combined biological effect of all AhR-active compounds in a sample, including known and unknown brominated dibenzofurans and other dioxin-like substances. This is particularly crucial for identifying emerging risks, where novel or unmonitored congeners may be present. For instance, a high response in the DR CALUX® bioassay coupled with low or non-detectable levels of target compounds in instrumental analysis can indicate the presence of unidentified AhR-active compounds, prompting further investigation.

This effect-based screening method serves as a valuable tool for prioritizing samples for more detailed and costly chemical analysis. Samples exhibiting significant biological activity can be flagged for comprehensive instrumental analysis to identify the specific congeners responsible for the observed effects. This two-tiered approach optimizes analytical resources and enhances the ability to identify and manage potential risks from emerging brominated dibenzofurans.

While specific studies focusing exclusively on this compound are limited, the principles of bioassay integration are broadly applicable. The relative potency of different brominated dibenzofuran congeners can vary significantly, and bioassays provide a measure of their cumulative toxic potential.

Table 1: Illustrative Example of Bioassay and Instrumental Analysis Integration for a Hypothetical Sample

Analytical MethodResultInterpretation
DR CALUX® Bioassay150 pg BEQ/gThe sample exhibits significant dioxin-like activity.
GC-HRMS (Targeted)2,3,7,8-TBDF: 5 pg/gTargeted analysis identifies a known potent congener.
GC-HRMS (Targeted)Other target PBDD/Fs: < LOQOther monitored compounds are below the limit of quantification.
Integrated Assessment The discrepancy between the high bioassay response and the lower instrumental results for targeted compounds suggests the presence of other unidentified AhR-active compounds, including potentially other brominated dibenzofurans or related substances.

This table is for illustrative purposes and does not represent actual data for this compound.

Method Validation and Interlaboratory Comparison Studies

The reliability and comparability of data on brominated dibenzofurans are paramount for accurate risk assessment and regulatory decision-making. Method validation and interlaboratory comparison studies are essential components for ensuring the quality and consistency of analytical measurements for these compounds. While specific data for this compound is scarce in publicly available literature, the principles of method validation and the importance of interlaboratory studies are well-established for the broader class of polyhalogenated dibenzofurans.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of brominated dibenzofurans, this involves evaluating several key performance characteristics to ensure the method is accurate, precise, and reliable. These parameters typically include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

Linearity and Range: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples.

Precision: The degree of agreement among independent measurements under specified conditions. This includes repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

Table 2: Key Parameters in Analytical Method Validation

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) Correlation coefficient of the calibration curve.> 0.995
Accuracy (% Recovery) Percentage of the true value recovered.80-120%
Precision (% RSD) Relative Standard Deviation of replicate measurements.< 15-20%
LOD Signal-to-noise ratio of ~3:1.Method-specific
LOQ Signal-to-noise ratio of ~10:1.Method-specific

These are general criteria and may vary depending on the specific method, matrix, and regulatory requirements.

Interlaboratory Comparison Studies

Participation in such studies is essential for laboratories conducting analyses of brominated dibenzofurans to:

Demonstrate their analytical proficiency to accreditation bodies and clients.

Identify potential biases or sources of error in their analytical procedures.

Contribute to the development and validation of standardized methods.

Ensure that data generated by different laboratories are comparable, which is crucial for large-scale environmental monitoring and risk assessment.

While specific interlaboratory studies for this compound are not readily found, studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have been instrumental in harmonizing analytical approaches globally. nih.gov These studies have highlighted the importance of standardized extraction, cleanup, and instrumental analysis protocols to minimize inter-laboratory variability. The principles and methodologies from these studies are directly applicable to the analysis of their brominated analogues.

The complexity of analyzing trace levels of brominated dibenzofurans in various environmental and biological matrices underscores the continuous need for rigorous method validation and participation in interlaboratory comparison studies to ensure the generation of high-quality, reliable data.

Ecotoxicological Investigations and Receptor Interactions of Brominated Dibenzofurans

Effects on Laboratory Mammals and In Vitro Test Systems (Non-Human)

The toxicological assessment of brominated dibenzofurans in mammalian systems often relies on in vivo animal models and in vitro cell-based assays to elucidate mechanisms of action and relative potencies.

Acute and Short-Term Exposure Studies in Animal Models

Specific studies detailing the acute and short-term toxicity of 3,4,9-Tribromo-dibenzofuran in animal models were not identified in the reviewed scientific literature. However, research on the broader class of PBDFs indicates that their toxicological effects are comparable to those of their chlorinated analogues (PCDFs). General toxic effects observed in animals following exposure to potent PBDFs include a wasting syndrome (loss of body mass), thymic atrophy, and in some cases, lethality. bohrium.com These effects are consistent across different halogen substitution patterns, though the potency can vary between individual congeners.

Induction of Hepatic Microsomal Enzymes and Cytochrome P450 Systems

Direct experimental data on the induction of hepatic microsomal enzymes and cytochrome P450 (CYP) systems by this compound could not be located. Nonetheless, it is a well-established mechanism that dioxin-like compounds, including both chlorinated and brominated dibenzofurans, are potent inducers of these enzyme systems. bohrium.com The primary mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), which leads to the increased transcription of several genes, most notably Cytochrome P450 1A1 (CYP1A1). nih.govnih.gov Studies on various PBDFs have confirmed their ability to induce hepatic microsomal enzymes with potencies that are often comparable to their chlorinated structural counterparts on a molar basis. bohrium.com

Aryl Hydrocarbon Receptor (AhR) Agonist Activity and Binding Affinity in Cell-Based Assays

There is no specific data available from the scientific literature regarding the Aryl Hydrocarbon Receptor (AhR) binding affinity or agonist activity of this compound. The toxic effects of PBDFs, like other dioxin-like compounds, are mediated through their binding to and activation of the AhR. bohrium.comresearchgate.net In vitro cell-based assays, such as the chemically-activated luciferase gene expression (CALUX) bioassay, are utilized to determine the AhR-mediated potency of these compounds. nih.govresearchgate.net These assays have shown that PBDFs act as AhR agonists. The relative potencies derived from these bioassays for various PBDFs are generally comparable to the World Health Organization's toxic equivalency factors (TEFs), underscoring the validity of the AhR activation pathway as the primary mechanism of their dioxin-like toxicity. nih.govresearchgate.net

Comparative Toxicity Studies with Chlorinated Analogues (e.g., TCDD, TeCDF) in Non-Human Systems

While direct comparative studies between this compound and specific chlorinated analogues are not available, a substantial body of evidence supports a high degree of similarity in the toxicological profiles of PBDFs and PCDFs. bohrium.comnih.gov The World Health Organization (WHO) has concluded that 2,3,7,8-substituted brominated and chlorinated congeners elicit a similar spectrum of biological and toxic effects, which include enzyme induction, immune suppression, and developmental toxicity. nih.gov On a molar basis, the potency of PBDFs to cause effects such as thymic atrophy and lethality is virtually identical to that of their chlorinated congeners. bohrium.com This similarity in action has led to the inclusion of PBDFs in the toxicity equivalency factor (TEF) concept, allowing their toxic potential to be assessed in relation to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Effects on Aquatic Organisms

The impact of dioxin-like compounds on aquatic ecosystems is a critical area of ecotoxicological research, with early life stages of fish being particularly sensitive indicators of toxicity.

Developmental Toxicity (e.g., Blue-Sac Disease in Japanese Medaka)

No studies were found that specifically investigated the developmental toxicity of this compound in Japanese Medaka (Oryzias latipes) or other aquatic organisms. However, research on other 2,3,7,8-substituted PBDFs has demonstrated significant developmental effects in fish. Exposure of Japanese medaka embryos to compounds like 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF) and 2,3,4,7,8-pentabromodibenzofuran (B163883) (PeBDF) causes classic signs of dioxin toxicity, collectively known as blue-sac disease. researchgate.neteurekalert.orgresearchgate.net Symptoms include pericardial edema, yolk sac edema, and cardiovascular dysfunction, often leading to mortality. researchgate.net

Studies have calculated the relative potencies (REPs) of these brominated furans in medaka compared to TCDD, confirming their high toxic potential in aquatic species. eurekalert.org These findings strongly suggest that other PBDFs that can activate the AhR pathway would likely induce similar developmental toxicity in fish.

CompoundRelative Potency (Water)Relative Potency (Egg)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1.01.0
2,3,7,8-Tetrabromodibenzofuran (TeBDF)0.850.92
2,3,4,7,8-Pentabromodibenzofuran (PeBDF)0.0530.55
1,2,3,7,8-Pentabromodibenzofuran (PeBDF)0.00910.19
2-Chloro-3,7,8-tribromodibenzofuran3.34.6
Data sourced from a study on Japanese medaka early-life stage toxicity. eurekalert.org Data for this compound is not available.

Application and Limitations of the Toxicity Equivalency Factor (TEF) Concept in Environmental Risk Assessment for Non-Human Biota

The Toxicity Equivalency Factor (TEF) concept is a tool used to assess the risk of complex mixtures of dioxin-like compounds, such as PBDDs and PBDFs. This approach expresses the toxicity of individual congeners relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.0. The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its corresponding TEF.

For PBDD/Fs, the application of the TEF concept in environmental risk assessment for non-human biota is challenging due to a significant lack of congener-specific toxicological data. nih.gov In 2011, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation concluded that while PBDD/Fs can contribute significantly to the total TEQ in the environment, there is a limited database to derive specific TEFs for fish and other wildlife. nih.gov For ecotoxicological risk assessment, the use of specific relative effect potencies (REPs) from fish embryo assays is recommended, though data for many congeners are still missing. nih.gov

Due to the limited data, it is often recommended to use the same interim TEF values for brominated congeners as for their chlorinated analogues for human risk assessment, with the assumption that their potencies are within the same order of magnitude. nih.gov However, this approach has limitations for non-human biota, as there can be significant differences in sensitivity and metabolism of these compounds across different species and taxonomic classes. For instance, the relative potencies of some brominated congeners in fish have been shown to differ from their chlorinated counterparts. nih.gov

Table 2: WHO-TEFs for Dioxin-Like Compounds (Chlorinated Analogues) Often Used as Interim Values for Brominated Congeners

Compound WHO 2005 TEF
Polychlorinated Dibenzo-p-dioxins (PCDDs)
2,3,7,8-TCDD 1
1,2,3,7,8-PeCDD 1
1,2,3,4,7,8-HxCDD 0.1
1,2,3,6,7,8-HxCDD 0.1
1,2,3,7,8,9-HxCDD 0.1
1,2,3,4,6,7,8-HpCDD 0.01
OCDD 0.0003
Polychlorinated Dibenzofurans (PCDFs)
2,3,7,8-TCDF 0.1
1,2,3,7,8-PeCDF 0.03
2,3,4,7,8-PeCDF 0.3
1,2,3,4,7,8-HxCDF 0.1
1,2,3,6,7,8-HxCDF 0.1
1,2,3,7,8,9-HxCDF 0.1
2,3,4,6,7,8-HxCDF 0.1
1,2,3,4,6,7,8-HpCDF 0.01
1,2,3,4,7,8,9-HpCDF 0.01

Note: These TEFs are for chlorinated congeners and are used as interim values for brominated congeners in the absence of specific data. A TEF for this compound has not been established.

Limitations of the TEF concept for PBDD/Fs in non-human biota include:

Lack of Species-Specific Data: TEFs are often derived from studies on a limited number of species and may not be applicable across different taxonomic groups (e.g., fish, birds, mammals).

Assumption of Additivity: The TEF model assumes that the toxic effects of individual congeners in a mixture are additive, which may not always be the case. Synergistic or antagonistic interactions can occur.

Differences in Bioavailability and Metabolism: The uptake, distribution, metabolism, and excretion of PBDD/Fs can vary significantly among species, affecting their toxic potency.

Non-AhR Mediated Effects: The TEF concept only addresses toxicity mediated through the AhR and does not account for other potential mechanisms of toxicity.

Immunotoxicity and Endocrine Interactions in Model Organisms

As with other sections, specific data on the immunotoxicity and endocrine interactions of this compound in model organisms are scarce. The information available is for the broader class of PBDFs and related dioxin-like compounds.

Immunotoxicity: The immune system is a known target for dioxin-like compounds, including PBDFs. These compounds can cause immunosuppression, leading to an increased susceptibility to infectious diseases in wildlife. The mechanism of immunotoxicity is primarily mediated through the AhR, which is expressed in various immune cells. Activation of the AhR can lead to altered development and function of lymphocytes, thymic atrophy, and changes in cytokine production. In fish, exposure to AhR-binding xenobiotics has been linked to immunosuppressive effects and increased disease susceptibility.

Endocrine Interactions: PBDFs are also recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system, which regulates crucial processes such as growth, development, metabolism, and reproduction. The endocrine-disrupting effects of PBDFs can occur through various mechanisms, including:

Hormone Mimicry or Blockage: Acting as agonists or antagonists of hormone receptors.

Alteration of Hormone Synthesis and Metabolism: Affecting the enzymes involved in the production and breakdown of hormones.

Disruption of Hormone Transport: Interfering with the proteins that transport hormones in the blood.

In wildlife, exposure to EDCs has been associated with a range of adverse effects, including reproductive impairment, developmental abnormalities in reproductive organs, and altered thyroid function.

Table 3: Potential Immunotoxic and Endocrine-Disrupting Effects of PBDFs in Model Organisms

Effect Type Potential Manifestations in Model Organisms
Immunotoxicity Thymic atrophy, altered lymphocyte populations, suppressed antibody production, increased susceptibility to pathogens.

| Endocrine Disruption | Altered sex hormone levels (estrogens, androgens), impaired reproductive success (reduced fertility, fecundity), developmental abnormalities of the reproductive tract, altered thyroid hormone levels. |

This table summarizes potential effects based on studies of the broader class of PBDFs and other dioxin-like compounds, as specific data for this compound is not available.

Computational and Theoretical Chemistry Studies of Brominated Dibenzofurans

Quantum Chemical Characterization of Electronic and Molecular Structure

Theoretical studies on the parent compound, dibenzofuran (B1670420), and its polychlorinated derivatives provide a foundation for understanding the electronic structure of 3,4,9-Tribromo-dibenzofuran. nih.gov The introduction of bromine atoms at the 3, 4, and 9 positions significantly influences the electron distribution within the molecule. The high electronegativity of bromine atoms leads to a withdrawal of electron density from the aromatic rings through inductive effects. This, in turn, affects the bond lengths and angles of the dibenzofuran skeleton.

The stability of the molecule is also a key aspect explored through computational chemistry. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap implies higher stability. For the parent dibenzofuran, the HOMO-LUMO energy gap has been calculated to be 5.028 eV. researchgate.net The presence of bromine substituents is expected to alter this gap, thereby influencing the molecule's reactivity and stability.

Table 1: Calculated Global Reactivity Parameters for Dibenzofuran

Parameter Value
Chemical Potential (μ) -3.751 eV
Electronegativity (χ) 3.751 eV
Global Hardness (η) 2.514 eV
Global Softness (ζ) 0.398 (eV)⁻¹
Electrophilicity (ω) 2.798 eV

(Data based on the parent compound dibenzofuran) researchgate.net

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net For dibenzofuran, the MEP shows negative potential localized around the benzene (B151609) rings and the oxygen atom, indicating these as nucleophilic regions, while positive potential is found around the hydrogen atoms, marking them as electrophilic regions. researchgate.net

In this compound, the bromine atoms would significantly alter the MEP landscape. The electron-withdrawing nature of bromine would create regions of positive potential on the carbon atoms to which they are attached, making these sites susceptible to nucleophilic attack. Conversely, the lone pairs of electrons on the bromine atoms would create regions of negative potential, influencing interactions with electrophiles.

Reorganization energy is a crucial concept in the context of electron transfer processes, representing the energy required to change the geometry of a molecule from its neutral to its ionized state without the actual transfer of an electron. nih.govu-tokyo.ac.jp This parameter is vital for understanding the kinetics of charge transfer reactions. Computational methods, such as density functional theory (DFT), can be used to calculate the reorganization energies for brominated dibenzofurans. mdpi.com

The reorganization energy is composed of two components: the inner-sphere reorganization energy, which is associated with changes in bond lengths and angles within the molecule, and the outer-sphere reorganization energy, which relates to the rearrangement of the surrounding solvent molecules. For planar organic molecules like dibenzofurans, the reorganization energies for the ground and excited states are not expected to differ significantly. mdpi.com Electronic excitation processes, which involve the transition of an electron from a lower to a higher energy orbital, are also studied computationally. These studies provide insights into the nature of the excited states and the photophysical properties of the molecule.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is also a powerful tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide valuable information on the vibrational, electronic, and chiroptical spectra of brominated dibenzofurans.

Theoretical calculations of vibrational and electronic spectra are essential for the identification and characterization of brominated dibenzofurans. nih.gov DFT methods can be used to calculate the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov For the parent dibenzofuran, the calculated vibrational frequencies show good agreement with experimental data, lending credibility to the theoretical approaches for predicting the properties of its derivatives. nih.gov

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.gov The calculations provide information on the excitation energies and oscillator strengths, which can be used to assign the absorption bands observed experimentally. nih.gov The substitution of bromine atoms on the dibenzofuran core is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and the influence of the heavy halogen atoms.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Modes in Dibenzofuran

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C-C vibrations 1471, 1484 -
C-H vibration 3191 -
C-O vibration 1215 -

(Data based on the parent compound dibenzofuran) researchgate.net

While this compound is an achiral molecule, the computational prediction of chiroptical properties is a significant area of research for chiral brominated dibenzofurans. rsc.org Quantum mechanical calculations of electronic circular dichroism (ECD) and optical rotation (OR) are powerful tools for determining the absolute configuration of chiral molecules. researchgate.net

The methodology involves calculating the chiroptical properties for different possible stereoisomers and comparing the theoretical spectra with the experimental data. researchgate.net This approach has become increasingly reliable and accessible, allowing for the stereochemical assignment of complex molecules. rsc.org The accuracy of these predictions is highly dependent on the correct evaluation of the conformational ensembles of flexible molecules. researchgate.net

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational methodologies that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are particularly valuable for predicting the characteristics of untested chemicals, thereby prioritizing them for further investigation and reducing the need for extensive animal testing.

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the toxic potency of chemicals, including PBDFs. For dioxin-like compounds, a significant aspect of their toxicity is mediated through the aryl hydrocarbon receptor (AhR). Consequently, many QSAR studies focus on predicting the AhR binding affinity.

The toxic effects of 2,3,7,8-substituted brominated congeners are generally considered to be similar to their chlorinated counterparts, exhibiting a spectrum of toxic responses including impacts on the thymus, body weight, and liver, as well as teratogenic effects. nih.gov The inclusion of PBDDs and PBDFs into the World Health Organization's Toxicity Equivalency Factor (TEF) scheme underscores the concern for their dioxin-like toxicity. nih.gov

QSAR models often employ descriptors calculated using Density Functional Theory (DFT). For instance, studies on polychlorinated dibenzofurans (PCDFs), which serve as structural analogs for PBDFs, have utilized descriptors such as polarizabilities, hyperpolarizabilities, and hyper-order electric moments to model toxicity. researchgate.net Polarizability, in particular, is a key factor influencing the binding affinity of a molecule, as it represents molecular hydrophobicity. researchgate.net It has been demonstrated that for PCDFs, there is a linear relationship between the anisotropy of polarizability and the polarizability tensor component along the long molecular axis. researchgate.net Such computational approaches can be extended to PBDFs to predict their toxic potential.

The general consensus is that 2,3,7,8-substituted PBDDs and PBDFs can bind to the AhR and activate its signaling pathway, leading to classic dioxin-like biological and toxic effects. nih.gov The development of robust QSAR models is crucial for screening and assessing the risk of the vast number of PBDF congeners.

The identification and quantification of individual PBDF congeners in environmental and biological samples are challenging due to the large number of possible isomers. Gas chromatography is a primary analytical technique for this purpose, and the retention index is a key parameter for congener identification. Mathematical models that can accurately predict the gas chromatographic retention indexes of PBDFs are therefore highly valuable.

Models have been successfully developed for PCDFs that describe the quantitative relationship between their molecular structures and their gas chromatographic retention indices. nih.govnih.gov These models often utilize molecular connectivity indices, which are numerical descriptors of the molecular structure. nih.gov The variables in these models can account for:

The number of halogen atoms.

The position of halogen atoms on each aromatic ring.

The interaction between halogen atoms on the two rings.

The skeletal structure of the dibenzofuran isomer. nih.gov

For PCDFs, regression equations have been derived with high multiple correlation coefficients (greater than 0.9995), demonstrating the excellent predictive power of these models. nih.gov Such models can be used to predict the retention indices of congeners for which analytical standards are not available, aiding in their identification in complex mixtures. nih.gov Similar quantitative structure-property relationship (QSPR) approaches can be and are applied to predict the Kováts retention indices for a wide range of compounds, including halogenated hydrocarbons, on various stationary phases. tuwien.at

Table 1: Parameters Often Considered in Mathematical Modeling of Chromatographic Retention Indexes for Halogenated Dibenzofurans

Parameter CategorySpecific Descriptors
Constitutional Descriptors Number of bromine atoms
Topological Descriptors Molecular connectivity indices, Wiener index, Balaban index
Geometrical Descriptors Molecular surface area, Molecular volume
Quantum-Chemical Descriptors Dipole moment, Polarizability, HOMO/LUMO energies

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach allows for the investigation of conformational changes and intermolecular interactions, which are crucial for understanding the behavior of PBDFs in biological and environmental systems.

MD simulations have been employed to study the photolytic formation of PBDFs from polybrominated diphenyl ethers (PBDEs) in various environments, such as in the presence of surfactants that form micelles. mdpi.comresearchgate.net These simulations can provide insights into the motion and location of molecules like PBDEs within these micelles, helping to understand how the microenvironment influences reaction pathways. mdpi.comresearchgate.net For example, MD simulations have been used to visualize the disintegration of micellar structures with the addition of a co-solvent, which correlates with changes in the rate of PBDF formation. mdpi.com

While specific MD studies on the conformational analysis of this compound were not identified, the methodology is well-suited for such investigations. A conformational analysis would involve simulating the molecule in different environments (e.g., in a vacuum, in water, or embedded in a lipid bilayer) to determine its preferred three-dimensional structures and the flexibility of the dibenzofuran ring system. Understanding the conformational landscape is important as it can influence the molecule's ability to interact with biological receptors like the AhR.

Computational methods, in general, are used to explore the conformational properties of molecules. For instance, DFT studies on azapeptides have been used to investigate the influence of cis-trans isomerization of amide bonds on conformational preferences. mdpi.com Similar principles can be applied to study the rotational barriers and planarity of the dibenzofuran system in PBDFs.

Mechanistic Insights from Computational Approaches (e.g., Photolysis Pathways, Degradation Mechanisms)

Computational chemistry, particularly quantum chemical calculations, provides profound mechanistic and kinetic insights into the formation and degradation of PBDFs. researchgate.net These studies are critical for understanding the environmental fate of these compounds.

Formation and Degradation Mechanisms:

Theoretical studies, often using DFT, have been instrumental in elucidating the thermal decomposition of brominated flame retardants (BFRs) and the subsequent formation of PBDFs. researchgate.net These calculations can map out reaction pathways and determine activation energies for various steps. For example, computational studies have investigated the oxidative decomposition of BFRs, which can lead to the formation of bromobenzenes, known precursors to PBDFs. nih.gov

Mechanistic analyses have revealed that positions 1/4/6/9 and 2/3/7/8 on the aromatic structures of dibenzo-p-dioxins and dibenzofurans are highly susceptible to bromination substitution reactions. nih.gov The specific reaction pathways can be influenced by the presence of metal catalysts. nih.gov

Photolysis Pathways:

The photolytic degradation of PBDFs and their formation from precursors like PBDEs are significant environmental transformation processes. Computational studies have shed light on the mechanisms of these reactions. One key pathway in the photolytic formation of PBDFs from PBDEs involves the dissociation of an ortho C-Br bond, which generates an aryl radical. acs.org This radical can then undergo intramolecular cyclization to form a PBDF or abstract a hydrogen atom from a solvent molecule to form a lower-brominated PBDE. acs.org

DFT calculations have been used to determine the rate constants for these competing cyclization and hydrogen abstraction reactions, allowing for a quantitative explanation of experimentally observed PBDF formation ratios in different solvents. acs.org Furthermore, QSAR models have been developed based on these calculated rate constants to predict the risk of PBDF formation from a wide range of PBDEs in aqueous solutions. acs.org The whole process is often conducted under UV-cut lighting during laboratory experiments to prevent unintended photolytic degradation of the brominated compounds. nih.gov

Future Research Directions and Knowledge Gaps for 3,4,9 Tribromo Dibenzofuran

Elucidation of Specific Formation Pathways and Precursors Unique to 3,4,9-Tribromo-dibenzofuran

The formation of PBDFs is generally understood to occur through thermal degradation of brominated flame retardants (BFRs) and unintentional production in industrial thermal processes. However, the specific precursors and reaction conditions that favor the formation of this compound are largely unknown.

Key Knowledge Gaps and Research Directions:

Precursor Identification: While polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs) are known precursors for PBDFs, the specific BFR formulations and individual congeners that are most likely to yield this compound need to be identified. nih.gov

Formation Mechanisms: Research has shown that PBDFs can be formed through the oxidation of PBBs. nih.gov Additionally, mechanistic studies on aromatic bromination have identified that positions 1/4/6/9 and 2/3/7/8 are highly susceptible to substitution reactions, with the reactivity influenced by the presence of metals like iron and copper. nih.gov Future studies should investigate the specific thermodynamic and kinetic factors that lead to the 3,4,9-substitution pattern.

Industrial Source Characterization: While secondary copper smelting is a known source of non-2,3,7,8-substituted polychlorinated dibenzofurans (PCDFs), which are analogous to PBDFs, specific industrial processes that may uniquely form or enrich this compound have not been characterized. nih.gov

Comprehensive Environmental Monitoring and Long-Term Trend Analysis for this compound and Key Congeners

There is a significant lack of environmental monitoring data for this compound. Most monitoring programs for halogenated dioxins and furans have historically focused on the 2,3,7,8-substituted congeners due to their established toxicity.

Key Knowledge Gaps and Research Directions:

Baseline Environmental Levels: Systematic monitoring of various environmental matrices, including air, water, soil, sediment, and biota, is necessary to establish the baseline concentrations of this compound.

Long-Term Trend Analysis: Long-term monitoring programs are essential to understand the temporal trends of this congener in the environment. Such studies would help to evaluate the effectiveness of regulations on BFRs and to identify potential ongoing sources.

Geographical Distribution: A broader geographical scope for monitoring is needed to understand the global distribution and transport of this compound.

Refined Analytical Methodologies for Low-Level Detection and Speciation of Novel Congeners

The analytical detection of PBDFs, particularly at low environmental concentrations, presents considerable challenges. The development of more refined and sensitive analytical methods is crucial for accurate monitoring and risk assessment.

Key Knowledge Gaps and Research Directions:

Availability of Analytical Standards: A significant hurdle in the analysis of specific PBDF congeners is the lack of commercially available analytical standards for compounds like this compound.

Improved Chromatographic Separation: Current gas chromatography (GC) techniques often struggle to achieve complete separation of all PBDF congeners, which can lead to co-elution and inaccurate quantification. cdc.gov The development of new GC columns and multidimensional chromatographic techniques (e.g., GCxGC) is needed.

Enhanced Detection Sensitivity: While high-resolution mass spectrometry (HRMS) is the gold standard for dioxin and furan (B31954) analysis, there is a continuous need to push detection limits lower to accurately quantify trace levels in various environmental and biological samples. nih.gov

Advanced Toxicokinetic and Metabolic Pathway Studies in Relevant Non-Human Species

The toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound are largely uncharacterized. Studies on other non-2,3,7,8-substituted PBDFs suggest that they are more rapidly metabolized and eliminated than their 2,3,7,8-substituted counterparts. nih.gov

Key Knowledge Gaps and Research Directions:

Metabolic Pathways: The specific metabolic pathways, including the enzymes involved (e.g., cytochrome P450s) and the resulting metabolites of this compound, need to be elucidated. Studies on a non-2,3,7,8-substituted tribromodibenzofuran (TrBDF) have shown that hydroxylation is a significant metabolic pathway. nih.gov

Bioaccumulation Potential: The bioaccumulation and biomagnification potential of this compound in environmentally relevant species needs to be determined. The rapid elimination observed for other non-2,3,7,8-substituted congeners suggests a lower bioaccumulation potential. nih.gov

Species-Specific Differences: Toxicokinetic studies in a range of species (e.g., fish, birds, mammals) are necessary to understand interspecies differences in metabolism and disposition.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding of Brominated Dibenzofuran (B1670420) Behavior

Computational modeling can be a powerful tool to predict the properties and behavior of data-poor chemicals like this compound, helping to prioritize experimental research.

Key Knowledge Gaps and Research Directions:

Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the toxicological and physicochemical properties of this compound.

Molecular Docking Studies: Computational docking simulations can be used to investigate the interaction of this congener with key biological receptors, such as the aryl hydrocarbon receptor (AhR), to predict its potential for dioxin-like toxicity.

Fugacity Modeling: Environmental fate models, such as fugacity-based models, can be employed to predict the partitioning and long-range transport of this compound in the environment. nih.gov

Development of Robust Ecotoxicological Endpoints and Hazard Assessment Frameworks for Specific PBDF Congeners

The ecotoxicity of this compound is unknown. While the toxicity of PBDFs is often considered in the context of the Toxicity Equivalency Factor (TEF) concept developed for dioxin-like compounds, the applicability of this framework to all PBDF congeners, especially non-2,3,7,8-substituted ones, is uncertain. nih.gov

Key Knowledge Gaps and Research Directions:

In Vitro and In Vivo Toxicity Testing: A battery of in vitro and in vivo toxicological studies is needed to assess the potential for various adverse effects, including developmental toxicity, neurotoxicity, and endocrine disruption.

Dioxin-Like Activity: The potency of this compound to induce dioxin-like effects via the AhR pathway needs to be determined to assess whether a TEF value can be assigned.

Non-Dioxin-Like Toxicity: Research should also investigate the potential for non-AhR-mediated toxic effects, as not all toxic outcomes of halogenated aromatic hydrocarbons are linked to this pathway.

Risk Assessment Frameworks: There is a need to develop and refine hazard assessment frameworks that can be applied to data-poor PBDF congeners to support regulatory decision-making. epa.gov

Q & A

Q. What synthetic methodologies are recommended for brominated dibenzofuran derivatives, and how can regioselectivity be controlled?

Bromination of dibenzofuran typically employs electrophilic substitution using Br₂ with Lewis acids (e.g., FeBr₃) or directed ortho-metalation strategies. Regioselectivity is influenced by steric and electronic factors: electron-rich positions (e.g., para to oxygen in dibenzofuran) are favored. For tribromo derivatives, sequential bromination with controlled stoichiometry and temperature is critical. Post-synthesis purification often involves column chromatography or recrystallization, validated via GC-MS or NMR .

Q. How can environmental samples containing 3,4,9-tribromo-dibenzofuran be quantitatively analyzed?

Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is standard for halogenated dibenzofurans. Calibration curves (R² > 0.98) using isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improve accuracy. Sample preparation requires solid-phase extraction (SPE) with activated carbon or C18 cartridges, followed by cleanup with silica gel to remove interfering compounds .

Q. What are the primary challenges in isolating this compound from complex mixtures?

Co-elution with structurally similar halogenated aromatics (e.g., PCBs or other dibenzofuran isomers) is a key issue. High-resolution GC×GC-TOF/MS or LC-MS/MS with collision-induced dissociation (CID) can resolve overlaps. Fractional crystallization using toluene/nonane mixtures (10% v/v) has been effective for isomer separation .

Advanced Research Questions

Q. How do non-covalent interactions influence the structural stability of this compound in supramolecular complexes?

Dispersion-corrected DFT calculations and rotational spectroscopy reveal that halogen bonding (Br···O) and π-stacking dominate in dibenzofuran complexes. For example, in solvent adducts, Br atoms act as electron acceptors, forming stable interactions with polar solvents like water or methanol. Comparative studies with diphenyl ethers show reduced flexibility in dibenzofurans due to their planar, fused-ring system .

Q. What experimental and computational strategies resolve contradictions in metabolic pathway data for dibenzofuran derivatives?

Pseudomonas spp. degrade dibenzofuran via lateral dioxygenation, producing intermediates like 2,2′,3-trihydroxybiphenyl. Discrepancies in metabolite profiles (e.g., salicylic acid vs. gentisic acid accumulation) arise from enzyme specificity variations. Mutagenesis studies combined with LC-MS/MS metabolite tracking and in vitro enzyme assays (e.g., catechol 1,2-dioxygenase activity) clarify pathway branching .

Q. How can thermochemical data for dibenzofuran analogs inform stability predictions for this compound?

Combustion calorimetry (ΔfH°(gas) = 55.0 ± 3.9 kJ/mol for dibenzofuran) and G3(MP2)//B3LYP computations provide benchmarks. Bromination increases molecular rigidity and reduces entropy, elevating melting points. Sublimation enthalpies (ΔsubH ≈ 84.5 kJ/mol) correlate with halogen content, aiding in predicting environmental persistence and adsorption behavior .

Q. What catalytic systems are effective for reductive dehalogenation of this compound?

Bimetallic catalysts (e.g., Pt-Ni/ZSM-5) under H₂ atmospheres selectively remove bromine via hydrogenolysis. Ni promotes C-Br bond activation, while Pt stabilizes intermediates. Kinetic studies at 70–120°C show pseudo-first-order behavior, with activation energies (~50 kJ/mol) comparable to dibenzofuran hydrogenolysis. Catalyst deactivation by coking is mitigated via oxidative regeneration .

Methodological Notes

  • Contradiction Analysis : When conflicting degradation data arise (e.g., vs. 14), use isotopic tracer experiments (¹⁴C-labeled substrates) to distinguish abiotic vs. biotic pathways.
  • Structural Validation : Single-crystal X-ray diffraction (e.g., CCDC 1828960 protocols) and Hirshfeld surface analysis resolve positional isomerism in brominated derivatives .
  • Low-Concentration Kinetics : For trace-level studies (≤2 ppm), employ stirred reactors with in-line FTIR or laser-induced fluorescence (LIF) to monitor intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.